2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)-
Overview
Description
2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the starting materials are 3-chloro-4-fluorobenzaldehyde and 3-dimethylaminopropiophenone. The reaction is usually conducted in an ethanol or methanol solvent with a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production. Additionally, purification methods like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- involves its interaction with specific molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(3-chlorophenyl)-3-(dimethylamino)-
- 2-Propen-1-one, 1-(4-fluorophenyl)-3-(dimethylamino)-
- 2-Propen-1-one, 1-(3-chloro-4-methylphenyl)-3-(dimethylamino)-
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the dimethylamino group, makes 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- unique. These substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar chalcones.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGJDORYXDPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178846 | |
Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-48-7 | |
Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154258-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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